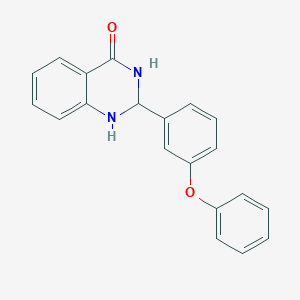
2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features a quinazolinone core structure with a phenoxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 3-phenoxyaniline with isatoic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, leading to the formation of the desired quinazolinone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The phenoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-phenoxyphenyl)-substituted benzoxazoles
- Phenothrin
- Permethrin
Uniqueness
2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific quinazolinone core structure and phenoxyphenyl substituent
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(3-phenoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H16N2O2/c23-20-17-11-4-5-12-18(17)21-19(22-20)14-7-6-10-16(13-14)24-15-8-2-1-3-9-15/h1-13,19,21H,(H,22,23) |
InChI Key |
VSCOFHPRXFGWAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


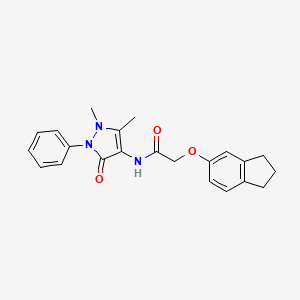
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10964313.png)
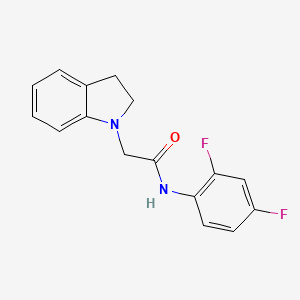
![4-{[(3-Methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B10964335.png)
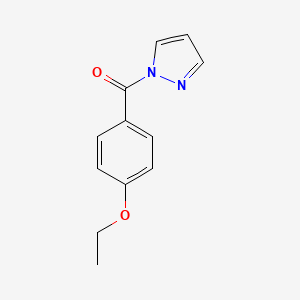
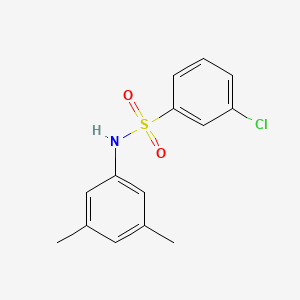
![N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964354.png)

![2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10964363.png)
![2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10964364.png)
![Methyl 3-{[(2-ethylphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10964386.png)
![1-(4-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B10964389.png)

![1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea](/img/structure/B10964398.png)
